

Comprehensive Literature Review of Heptane-1,2,7-triol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Heptane-1,2,7-triol*

Cat. No.: *B1591789*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature on **heptane-1,2,7-triol** is notably scarce. This document compiles all available information from chemical databases and supplier specifications. Due to the limited primary research, a comprehensive review with extensive experimental data and established biological pathways is not currently possible. This guide serves to consolidate the existing foundational knowledge.

Introduction and Chemical Identity

Heptane-1,2,7-triol is a tri-hydroxyl organic compound belonging to the heptane family.^[1] Its structure consists of a seven-carbon aliphatic chain with hydroxyl (-OH) groups located at the first, second, and seventh carbon positions.^[1] The presence of these three hydroxyl groups makes the molecule significantly more polar and hydrophilic compared to its parent alkane, heptane.^[1] This polarity and the capacity for hydrogen bonding are expected to result in a higher boiling point and melting point than non-hydroxylated heptanes.^[1]

While specific applications are not well-documented in peer-reviewed literature, its structure suggests potential utility as a building block in the synthesis of more complex molecules.^[1] It could also find use in the formulation of surfactants, plasticizers, or other specialty chemicals.^[1]

Physicochemical and Spectroscopic Data

Detailed experimental data for **heptane-1,2,7-triol** is limited. The following tables summarize information gathered from chemical databases and supplier catalogs.

Table 1: Chemical Identifiers and Properties

Property	Value	Source
CAS Number	37939-50-7	[1] [2]
Molecular Formula	C ₇ H ₁₆ O ₃	[1] [2] [3]
Molecular Weight	148.20 g/mol	[1] [2]
SMILES	C(CCC(CO)O)CCO	[1] [2]
InChI	InChI=1/C7H16O3/c8-5-3-1-2-4-7(10)6-9/h7-10H,1-6H2	[1]
Purity	>95.0% (GC)	[1]
Appearance	White or Colorless to Light yellow powder to lump to clear liquid	[1]

Table 2: Predicted Physicochemical Data

Property	Value	Source
Topological Polar Surface Area (TPSA)	60.69 Å ²	[2]
LogP	-0.1077	[2]
Hydrogen Bond Donors	3	[2]
Hydrogen Bond Acceptors	3	[2]
Rotatable Bonds	6	[2]

Synthesis and Experimental Protocols

A detailed, validated, and published experimental protocol for the synthesis of **heptane-1,2,7-triol** is not available in the current body of scientific literature. However, general methods for the synthesis of polyols can be considered as potential routes.

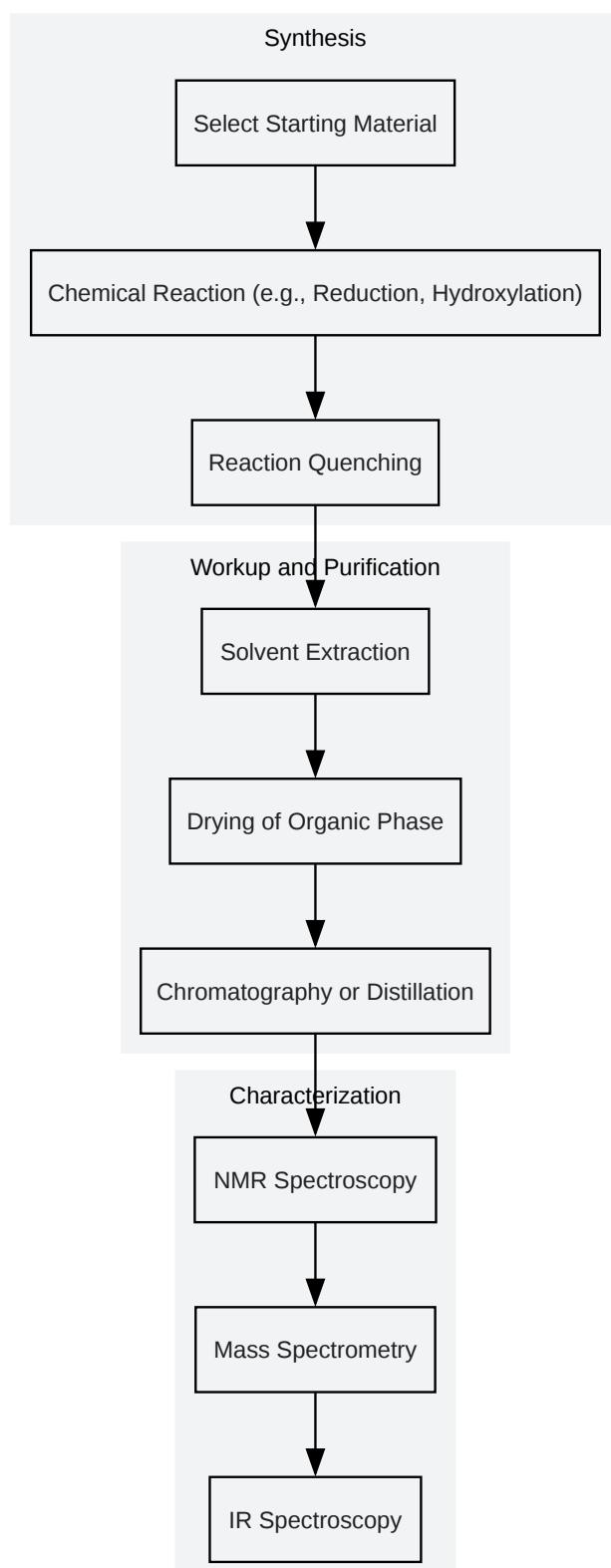
Potential Synthetic Approaches:

Polyols are organic compounds containing multiple hydroxyl groups.^[4] General synthetic strategies for polyols that could theoretically be adapted for **heptane-1,2,7-triol** include:

- Reduction of corresponding carbonyl or carboxyl compounds: A suitable precursor with ketone, aldehyde, or ester functional groups at the desired positions could be reduced to the corresponding triol.
- Hydroxylation of alkenes: A heptene derivative with double bonds at appropriate locations could undergo dihydroxylation reactions.
- Ring-opening of epoxides: The reaction of epoxides with multifunctional alcohols is a common method for producing polyether polyols.^{[4][5]}

Hypothetical Experimental Workflow for Polyol Synthesis:

The following diagram illustrates a generalized workflow for the synthesis and purification of a polyol, which would be applicable to **heptane-1,2,7-triol**.



[Click to download full resolution via product page](#)

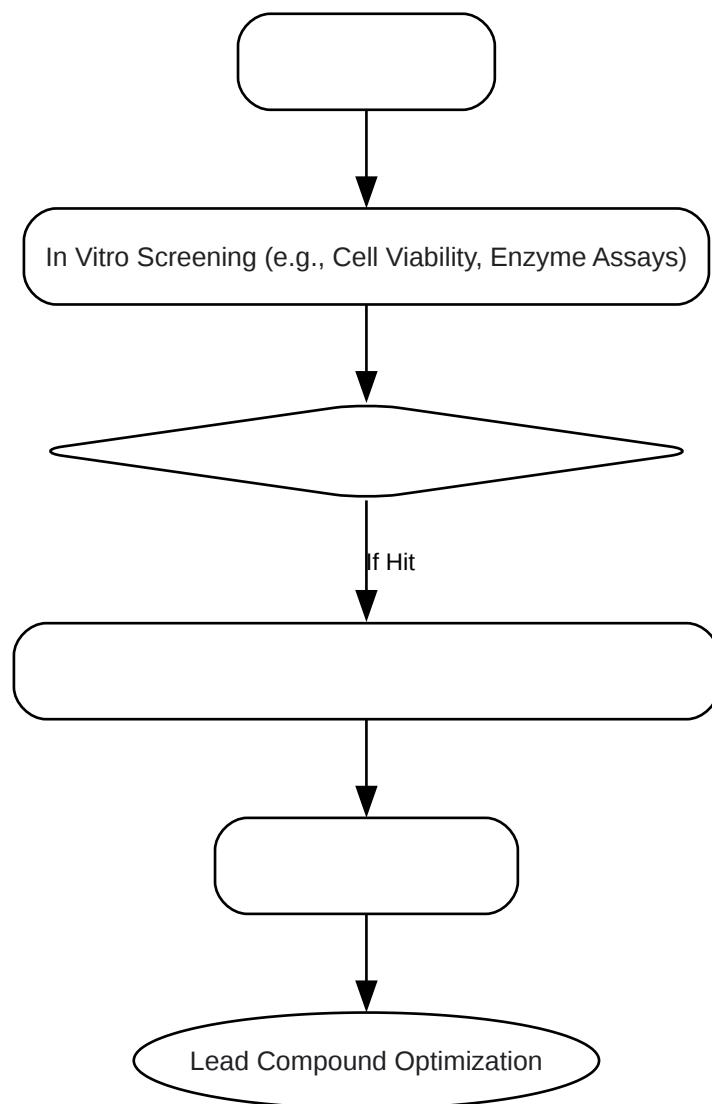
Caption: Generalized workflow for the synthesis and characterization of a polyol.

Biological Activity and Signaling Pathways

There is currently no published research detailing the biological activity, mechanism of action, or any associated signaling pathways for **heptane-1,2,7-triol**. In silico predictions and experimental screening would be required to determine any potential pharmacological effects.

Logical Relationship for Investigating Biological Activity:

Should research into the biological effects of **heptane-1,2,7-triol** be undertaken, the following logical progression of experiments would be a standard approach.



[Click to download full resolution via product page](#)

Caption: Logical workflow for the discovery and development of a bioactive compound.

Conclusion and Future Directions

Heptane-1,2,7-triol is a chemical entity with defined physical and chemical properties available primarily through chemical suppliers and databases. A significant gap exists in the scientific literature regarding its synthesis, characterization, and biological activity. Future research should focus on:

- Development and publication of a robust synthetic protocol.
- Thorough spectroscopic characterization (NMR, IR, MS) of the purified compound.
- Broad-spectrum screening for biological activity to identify potential therapeutic applications.

This foundational work is necessary before more in-depth studies, such as the elucidation of signaling pathways or use in drug development, can be pursued.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cymitquimica.com [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. Heptane-1,2,7-triol | C7H16O3 | CID 19736292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Overview of Polyols: Structure, Synthesis, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 5. iip.res.in [iip.res.in]
- To cite this document: BenchChem. [Comprehensive Literature Review of Heptane-1,2,7-triol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1591789#comprehensive-literature-review-of-heptane-1-2-7-triol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com